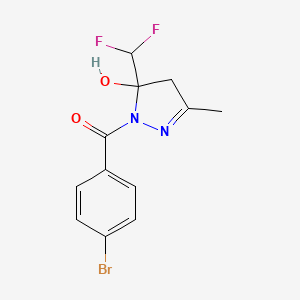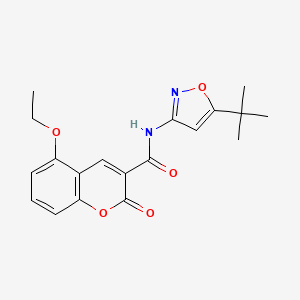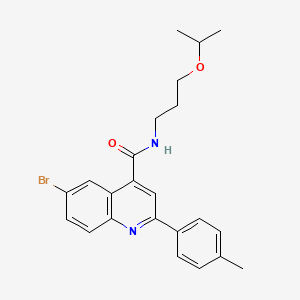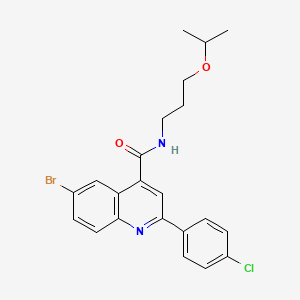![molecular formula C23H26N2OS B4266651 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4266651.png)
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline
描述
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline, also known as DMPTQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant properties. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in vitro and in vivo. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has also been shown to protect neurons from oxidative stress and neurotoxicity induced by various agents. In addition, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
实验室实验的优点和局限性
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has several advantages for lab experiments, including its ease of synthesis, good stability, and low toxicity. 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline can be synthesized in large quantities with good purity, making it suitable for use in various applications. However, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline. One area of interest is the development of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the synthesis of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline-based materials with enhanced optoelectronic properties for use in organic electronics. In addition, further studies are needed to elucidate the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline and its potential applications in other fields.
科学研究应用
4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been used as a building block for the synthesis of conjugated polymers with enhanced optoelectronic properties. In organic electronics, 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been used as a dopant for organic field-effect transistors, leading to improved device performance.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-4-17-9-10-22(27-17)21-12-19(18-7-5-6-8-20(18)24-21)23(26)25-13-15(2)11-16(3)14-25/h5-10,12,15-16H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCAUPWUAVJOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)[2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266578.png)
![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266586.png)

![5-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4266594.png)
![2-[(2,3-dichlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4266602.png)
![2,3-dichloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4266606.png)
![4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4266614.png)
![1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266624.png)
![isopropyl 4-(4-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4266641.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266646.png)

